2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-[(2-methoxy-2-oxoethyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-9(12)6-11-8-5-3-2-4-7(8)10(13)14/h2-5,11H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCIMWNRRUVYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Anthranilic Acid Derivatives
The foundational method involves the reaction of 2-aminobenzoic acid (anthranilic acid) with chloroacetic acid or its esters. In a representative procedure, anthranilic acid reacts with chloroacetic acid under alkaline conditions (2M NaOH) at 80°C for 72 hours, followed by acidification to precipitate the product. This method yields 2-[(carboxymethyl)amino]benzoic acid, which can be esterified to obtain the methoxy variant.
Reaction Conditions and Yield Data
| Parameter | Value/Description |
|---|---|
| Reactants | 2-aminobenzoic acid, chloroacetic acid |
| Solvent | Aqueous NaOH (2M) |
| Temperature | 80°C |
| Reaction Time | 72 hours |
| Yield | 60–75% (depending on purification) |
The reaction proceeds via nucleophilic substitution, where the amine group of anthranilic acid attacks the electrophilic carbon of chloroacetic acid. Steric and electronic effects from substituents on the aromatic ring significantly influence reaction rates. For example, electron-withdrawing groups like chlorine or bromine at the 5-position reduce yields by 15–20% due to decreased nucleophilicity.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation drastically reduces reaction times from days to minutes. A protocol involving 2-aminobenzoic acid, ethyl glyoxylate, and sodium cyanoborohydride under microwave conditions (100°C, 150W) achieves 92% yield in 30 minutes. This method bypasses the need for prolonged heating and minimizes side reactions such as over-alkylation.
Key Advantages of Microwave Synthesis
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Time Efficiency : 30 minutes vs. 72 hours in classical methods.
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Enhanced Selectivity : Reduced formation of byproducts like N,N-dialkylated species.
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Energy Savings : Lower thermal energy input due to direct molecular excitation.
The mechanism involves in situ generation of an imine intermediate, which is rapidly reduced by cyanoborohydride. Microwave irradiation enhances the polarization of the carbonyl group in ethyl glyoxylate, accelerating imine formation.
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to improve mixing and heat transfer. A typical setup involves:
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Esterification : Methylation of 2-[(carboxymethyl)amino]benzoic acid using methanol and sulfuric acid.
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Amination : Reaction with 2-methoxy-2-oxoethyl chloride in dichloromethane.
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Purification : Multi-stage distillation and crystallization.
Challenges in Industrialization
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Catalyst Deactivation : Acid catalysts like H₂SO₄ require frequent replacement due to sulfonation byproducts.
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Waste Management : Large volumes of organic solvents (e.g., dichloromethane) necessitate costly recycling systems.
Comparative Analysis of Methodologies
Yield and Purity Across Methods
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Condensation | 65 | 85–90 | Moderate |
| Microwave-Assisted | 92 | 95–98 | High |
| Industrial Flow Process | 78 | 90–93 | Excellent |
Microwave-assisted synthesis excels in laboratory settings, while flow reactors dominate industrial production despite marginally lower yields.
Mechanistic Insights and Optimization
Role of Substituents
Electron-donating groups (e.g., -OCH₃) at the 4-position of the aromatic ring enhance reaction rates by 20–25% compared to unsubstituted anthranilic acid. Conversely, bulky substituents like -CF₃ hinder amination, reducing yields to 40–50%.
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing charged intermediates. However, they complicate purification due to high boiling points.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Overview
2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is an organic compound belonging to the class of aminobenzoic acids. Its unique structure, which includes a methoxy and an amino group, allows it to participate in various chemical reactions and biological activities. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemistry
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- N-Alkylation : Used in synthesizing novel derivatives and analogs.
- Reactions with Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 μg/mL |
| Escherichia coli | 12.5 μg/mL |
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
Medicine
Ongoing research is exploring the therapeutic potential of this compound:
- Cancer Treatment : Preliminary studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The observed IC50 values suggest competitive efficacy with standard chemotherapeutics .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HepG-2 | 15 |
| HCT-116 | 12 |
| MCF-7 | 20 |
Industry
In industrial applications, the compound is involved in the production of agrochemicals:
- Herbicides and Fungicides : Its properties allow it to function as a herbicide or fungicide, contributing to plant growth regulation and pest control .
Case Studies
Several studies highlight the potential of this compound in various therapeutic contexts:
- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected tissues compared to untreated controls.
- Cancer Models : In vivo experiments indicated that administration of this compound led to tumor shrinkage and improved survival rates in animal models.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
2-[(Carboxymethyl)amino]benzoic Acid
- Structure : Replaces the methoxy-oxoethyl group with a carboxymethyl (-CH₂COOH) moiety.
- Properties : Enhanced hydrophilicity due to two carboxylic acid groups.
2-(Methoxycarbonyl)benzoic Acid
- Structure: Methoxycarbonyl (-COOMe) substituent instead of the amino-linked side chain.
- Properties : Reduced hydrogen-bonding capacity due to esterification of the carboxylic acid.
- Synthesis Relevance : Often used as an intermediate in drug synthesis, highlighting differences in reactivity between ester and amide functionalities .
Positional Isomerism
4-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid
- Structure : Substituent at the para position.
Substituent Complexity
Methyl 4-[(2-Methoxy-2-oxoethyl)amino]benzoate
2-[2-Oxo-2-(4-tolyl)acetamido]benzoic Acid
- Structure : Aryl-substituted oxoacetamido group (e.g., 4-tolyl).
- Synthesis : Prepared via acid-catalyzed rearrangement of oxiranes, indicating divergent synthetic pathways compared to alkylation methods used for the target compound .
- Applications : Aromatic substituents may confer enhanced stability or π-π stacking interactions in material science applications .
Key Observations :
- The methoxy-oxoethyl derivative lacks reported cytotoxicity, unlike halogenated or sulfonamide analogs, which show weak to moderate activity .
- Substitution with bulky groups (e.g., adamantane in Scheme 4 ) enhances target specificity but complicates synthesis.
Physicochemical Properties
Biological Activity
2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is a compound characterized by its unique chemical structure, which includes both a methoxy group and an amino group attached to a benzoic acid moiety. This combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula for this compound is C₁₁H₁₃N₁O₄.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including N-alkylation processes. A common method includes the reaction of 2-aminobenzoic acid with methyl α-azidoglycinate, followed by benzoylation. This method allows for the efficient production of the compound with high purity and yield.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. Its potential mechanisms of action are linked to its ability to modulate enzyme activity involved in inflammatory pathways .
Anti-inflammatory Activity
Studies suggest that this compound may interact with specific molecular targets, potentially inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). This suggests a promising avenue for developing anti-inflammatory drugs based on its structure.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of this compound exhibit significant bactericidal activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that some derivatives are more effective than traditional antibiotics like ampicillin .
Case Studies
Several case studies have explored the biological activity of this compound and its derivatives:
- Study on Anti-inflammatory Effects : A recent study demonstrated that derivatives of this compound significantly reduced inflammation in animal models by decreasing levels of inflammatory cytokines.
- Antimicrobial Efficacy : In another study, researchers synthesized multiple derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had lower MIC values compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-aminobenzoate | Lacks methoxy group | Different reactivity due to absence of methoxy group |
| Methyl 2-methoxybenzoate | Lacks amino group | Primarily used in organic synthesis |
| Methyl 2-(2-methoxy-2-oxoethyl)benzoate | Similar structure without amino group | Less focus on biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
